1-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylpiperidine-4-carboxamide
Overview
Description
1-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Sulfonyl Group: This step involves the sulfonation of the aromatic ring, which can be carried out using sulfur trioxide or chlorosulfonic acid.
Attachment of the Carboxamide Group: This is typically done through an amidation reaction, where the carboxylic acid derivative reacts with an amine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed:
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonyl and carboxamide groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylpiperidine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with these targets, influencing their function .
Comparison with Similar Compounds
- 1-(4-Fluorophenylsulfonyl)piperidine : Similar structure but with a fluorine atom instead of a methylsulfanyl group.
- 1-[(2-Methylphenyl)carbonyl]piperidin-4-one : Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness: 1-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylpiperidine-4-carboxamide is unique due to the presence of both the methylsulfanyl and carboxamide groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S2/c1-27-17-6-5-15(13-16(17)19(24)21-9-3-2-4-10-21)28(25,26)22-11-7-14(8-12-22)18(20)23/h5-6,13-14H,2-4,7-12H2,1H3,(H2,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWCTADXQAOTLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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